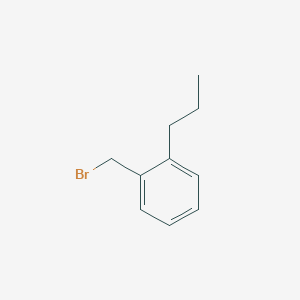

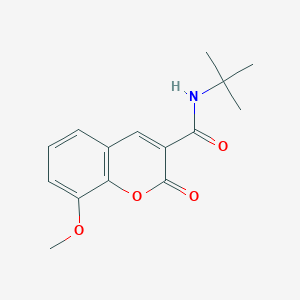

1-(溴甲基)-2-丙苯

货号 B2654702

CAS 编号:

651756-38-6

分子量: 213.118

InChI 键: SFJPMPUBUQLQTE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated propylbenzene derivatives can involve different strategies. For instance, the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et 3 N to give products in excellent yields within about 3 s .Molecular Structure Analysis

The molecular structure of brominated propylbenzenes has been extensively studied. For example, the configuration of tetrabromopropylbenzene has been established through X-ray crystallography . The conformational preferences of brominated propylbenzenes, such as 1-bromo-1-propylbenzene, have been inferred from various spectroscopic methods .Chemical Reactions Analysis

Brominated propylbenzenes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromopropylbenzenes . The reactivity of highly substituted propylbenzenes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of brominated propylbenzenes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-propylbenzene reveals the thermodynamic equilibrium between axial and equatorial conformers . The free energy differences between isomers of brominated propylbenzyl systems have been explored, providing information on their stability and conformational preferences .科学研究应用

氧化研究

- 已经研究了与1-(溴甲基)-2-丙苯密切相关的化合物正丙苯的氧化,以了解其热分解和氧化途径。这项研究对于描述此类化合物的氧化机理具有重要意义 (Dagaut, Ristori, Bakali, & Cathonnet, 2002).

晶体结构分析

- 已经分析了包括1,2-双(溴甲基)-3,4,5,6-四苯基苯在内的溴甲基取代苯衍生物的溶剂化物的晶体结构。这些研究有助于了解类似溴甲基取代苯的构象和反应性 (Szlachcic, Migda, & Stadnicka, 2007).

聚合物合成

- 5-(溴甲基)-1,3-二羟基苯等溴甲基取代芳香族化合物用于超支化聚醚的合成。该应用展示了溴甲基取代苯在聚合物化学中的潜力 (Uhrich, Hawker, Fréchet, & Turner, 1992).

催化与有机合成

- 1-溴-2,6-双(溴甲基)苯等化合物用于由羰基钴催化的羰基化反应中。这突出了溴甲基取代苯在促进重要有机转化中的作用 (Shim et al., 1994).

燃料电池技术

- 1,3,5-三(溴甲基)苯等溴甲基取代化合物用于交联高温质子交换膜燃料电池中的聚苯并咪唑膜。该应用对于推进燃料电池技术至关重要 (Yang et al., 2018).

作用机制

安全和危害

属性

IUPAC Name |

1-(bromomethyl)-2-propylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJPMPUBUQLQTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![N-[(4-benzyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2654623.png)

![N-(4-methoxybenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2654627.png)

![4-[benzyl(ethyl)sulfamoyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2654630.png)

![2-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2654633.png)

![3-[(3-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2654640.png)